3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole
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Overview
Description
3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its biological activity. In medicine, it may be explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-2-methyl-6-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-2H-indazole include other indazole derivatives and pyridazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example, indole derivatives are known for their antiviral and anticancer activities, while pyridazine derivatives have been studied for their anti-inflammatory and antimicrobial properties .
Properties
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2/c1-26-18(30-2)13-4-3-12(11-14(13)25-26)17(29)28-9-7-27(8-10-28)16-6-5-15(23-24-16)19(20,21)22/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNWRIZFIEARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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